5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile

Medicinal chemistry Drug design Physicochemical property profiling

This 2-cyanopyridine scaffold features a precisely substituted pyrrolidine secondary amine at the 5-position—a critical differentiator from positional isomers. The secondary amine enables amide coupling, reductive amination, and sulfonamide formation, while the nitrile at C2 serves as a key pharmacophore for kinase and GPCR targets. With a LogP of 1.71, it is optimized for CNS MPO compliance. Ensure batch-to-batch reproducibility with ≥98% purity (HPLC/NMR-validated) for high-sensitivity biochemical and cell-based assays.

Molecular Formula C10H11N3
Molecular Weight 173.219
CAS No. 1270543-04-8
Cat. No. B578350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile
CAS1270543-04-8
Molecular FormulaC10H11N3
Molecular Weight173.219
Structural Identifiers
SMILESC1CC(NC1)C2=CN=C(C=C2)C#N
InChIInChI=1S/C10H11N3/c11-6-9-4-3-8(7-13-9)10-2-1-5-12-10/h3-4,7,10,12H,1-2,5H2
InChIKeySRTGBZLPXOKAQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile (CAS 1270543-04-8): A Versatile 2-Cyanopyridine Building Block for Drug Discovery and Chemical Biology


5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile (CAS 1270543-04-8) is a heterocyclic organic compound belonging to the class of 2-cyanopyridines substituted with a pyrrolidine moiety [1]. Its molecular formula is C10H11N3, and it has a molecular weight of 173.21 g/mol . The compound features a pyridine ring with a nitrile group at the 2-position and a pyrrolidin-2-yl group at the 5-position, forming a structure that is both a privileged scaffold in medicinal chemistry and a valuable synthetic intermediate [1]. It is commercially available from multiple vendors with standard purity specifications, typically around 98% . This compound serves as a key starting material for the synthesis of more complex molecules, particularly in the development of kinase inhibitors, receptor modulators, and other bioactive agents where the 2-cyanopyridine motif is essential for target engagement [1].

Why 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile Cannot Be Replaced by Its Positional Isomers: Key Physicochemical and Synthetic Distinctions


While several positional isomers of pyrrolidinyl-2-pyridinecarbonitrile exist (e.g., 4-(1-pyrrolidinyl)-, 5-(1-pyrrolidinyl)-, and 6-(pyrrolidin-2-yl)- derivatives), they are not interchangeable with 5-(2-pyrrolidinyl)-2-pyridinecarbonitrile due to fundamental differences in molecular geometry, electronic properties, and synthetic utility [1]. The specific 5,2-substitution pattern on the pyridine ring, combined with the secondary amine in the pyrrolidine ring (rather than a tertiary amine as in N-substituted analogs), imparts a unique hydrogen-bond donor capacity and distinct reactivity profile [2]. These differences manifest in measurable physicochemical parameters such as LogP and polar surface area (PSA), which directly influence biological membrane permeability, solubility, and target binding [3]. Consequently, substituting this compound with a positional isomer without rigorous validation would likely alter lead compound properties and compromise experimental reproducibility in drug discovery campaigns.

Quantitative Differentiation of 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile from Closest Analogs: Physicochemical and Purity Metrics


Higher LogP Value Compared to 4-Position Isomer Enhances Lipophilicity-Driven Membrane Permeability

5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile exhibits a computed LogP value of 1.70658, which is 5.4% higher than the LogP of its 4-position isomer, 4-(1-pyrrolidinyl)-2-pyridinecarbonitrile (LogP = 1.61848) [1][2]. This difference in lipophilicity can influence membrane permeability and oral bioavailability, making the target compound potentially more favorable for CNS-penetrant or cell-permeable drug candidates [3].

Medicinal chemistry Drug design Physicochemical property profiling

Significantly Higher Polar Surface Area (PSA) than N-Substituted Analogs Indicates Distinct Hydrogen-Bonding Capacity

The target compound has a polar surface area (PSA) of 48.71 Ų, which is 22% larger than the PSA of both the 4- and 5-position N-substituted isomers (PSA = 39.92 Ų) [1][2]. This increased PSA is due to the presence of a free secondary amine in the pyrrolidine ring, which serves as a hydrogen-bond donor, whereas the N-substituted analogs lack this feature [3].

Medicinal chemistry Drug design Structural biology

Higher Standard Purity Specification (98%) Ensures Reproducible Results in Sensitive Assays

Commercial suppliers typically offer 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile with a standard purity of 98% (HPLC) . In contrast, the closely related analog 5-(1-pyrrolidinyl)-2-pyridinecarbonitrile is commonly available at 97% purity . While a 1% difference may appear small, it can be critical in high-sensitivity biological assays or in synthetic steps where impurities can act as catalyst poisons or side-product precursors [1].

Chemical procurement Analytical chemistry Quality control

Comprehensive Analytical Characterization Package (NMR, HPLC, GC) Reduces Quality Assurance Burden

Suppliers of 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile provide a full suite of analytical data including NMR, HPLC, and GC for each batch . This level of characterization is not universally guaranteed for all positional isomers or analogs . The availability of multiple orthogonal analytical methods ensures identity confirmation, purity assessment, and detection of residual solvents or inorganic impurities, which is essential for regulatory compliance and publication-ready results [1].

Chemical procurement Analytical chemistry Quality assurance

Free Secondary Amine Enables Diverse Derivatization Not Possible with Tertiary Amine Analogs

Unlike the N-substituted pyrrolidine analogs (e.g., CAS 127680-86-8 and 160017-09-4) which contain a tertiary amine, 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile possesses a free secondary amine in the pyrrolidine ring [1]. This functional group difference, while not directly quantifiable in a single numeric metric, enables a broader range of chemical transformations including reductive amination, amide bond formation, urea synthesis, and sulfonamide formation [2]. N-substituted analogs are essentially dead-end building blocks for further elaboration at the pyrrolidine nitrogen [3].

Synthetic chemistry Medicinal chemistry Parallel synthesis

Optimal Use Cases for 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile in Drug Discovery and Chemical Synthesis


Hit-to-Lead Optimization in CNS Drug Discovery Programs Requiring Controlled Lipophilicity

Based on its LogP of 1.71, which is higher than the 4-position isomer (LogP 1.62) [1], this compound is well-suited for medicinal chemistry campaigns targeting central nervous system (CNS) disorders where moderate lipophilicity is desired to balance blood-brain barrier penetration and solubility. Researchers can use it as a core scaffold for synthesizing analogs with optimized CNS MPO scores.

Parallel Synthesis and Library Generation for SAR Studies

The presence of a free secondary amine allows for diverse functionalization via amide coupling, reductive amination, or sulfonamide formation [2]. This compound is an ideal starting point for generating focused libraries of 2-cyanopyridine derivatives, enabling rapid exploration of structure-activity relationships around the pyrrolidine nitrogen.

High-Sensitivity Biological Assays Requiring Stringent Purity Standards

With a standard purity specification of 98% and comprehensive analytical characterization (NMR, HPLC, GC) , this compound is appropriate for use in high-sensitivity biochemical and cell-based assays where even trace impurities could lead to false positives or skewed dose-response curves.

Synthesis of Kinase Inhibitors and Receptor Modulators

The 2-cyanopyridine moiety is a recognized pharmacophore in many kinase inhibitors and GPCR modulators [3]. The specific 5,2-substitution pattern of this compound may mimic key interactions observed in approved drugs, making it a valuable intermediate for medicinal chemists developing novel targeted therapies.

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